molecular formula C18H18Cl2N2O4 B089450 N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate CAS No. 148-78-7

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate

Cat. No. B089450
CAS RN: 148-78-7
M. Wt: 397.2 g/mol
InChI Key: CNLVZUPSGAAHAO-UHFFFAOYSA-N
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Description

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate, also known as CCNU, is a chemotherapy drug that is used to treat various types of cancer. It belongs to the class of drugs called alkylating agents, which work by damaging the DNA in cancer cells, preventing them from growing and dividing. CCNU is used to treat brain tumors, lymphomas, and certain types of leukemia.

Mechanism Of Action

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate works by alkylating the DNA in cancer cells, causing damage to the DNA strands and preventing the cells from dividing and growing. This leads to the death of cancer cells and the shrinkage of tumors.

Biochemical And Physiological Effects

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to a decrease in the number of red blood cells, white blood cells, and platelets. It can also cause gastrointestinal toxicity, such as nausea, vomiting, and diarrhea. In addition, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can cause liver toxicity, leading to elevated liver enzymes and liver damage.

Advantages And Limitations For Lab Experiments

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is a potent chemotherapy drug that has been shown to be effective in treating various types of cancer. It is relatively easy to synthesize and can be used in combination with other chemotherapy drugs to increase its effectiveness. However, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several side effects, such as bone marrow suppression and gastrointestinal toxicity, which can limit its use in certain patients.

Future Directions

There are several future directions for the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate. One area of research is the development of new formulations of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate that can reduce its toxicity and side effects. Another area of research is the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate in combination with other chemotherapy drugs to increase its effectiveness. Finally, there is a need for further research into the mechanism of action of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate and its effects on cancer cells.

Synthesis Methods

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is synthesized using a multi-step process, starting with the reaction of 4-nitroaniline with ethylene oxide to form 4-nitrophenylethyleneimine. This intermediate is then reacted with thionyl chloride to form 4-nitrophenylchloroethylamine. The final step involves the reaction of 4-nitrophenylchloroethylamine with p-carboxyphenol to form N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate.

Scientific Research Applications

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate has been extensively studied in scientific research for its anti-cancer properties. It has been shown to be effective in treating brain tumors, lymphomas, and certain types of leukemia. N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is often used in combination with other chemotherapy drugs to increase its effectiveness.

properties

CAS RN

148-78-7

Product Name

N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate

Molecular Formula

C18H18Cl2N2O4

Molecular Weight

397.2 g/mol

IUPAC Name

4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid

InChI

InChI=1S/C18H18Cl2N2O4/c19-9-11-22(12-10-20)15-5-7-16(8-6-15)26-18(25)21-14-3-1-13(2-4-14)17(23)24/h1-8H,9-12H2,(H,21,25)(H,23,24)

InChI Key

CNLVZUPSGAAHAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl

Other CAS RN

148-78-7

synonyms

4-(N,N-bis(2-chloroethyl)amino)phenyl N-(4-carboxyphenyl)carbamate
IC 140
IC-140

Origin of Product

United States

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